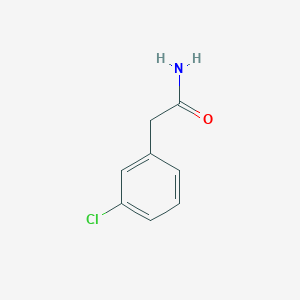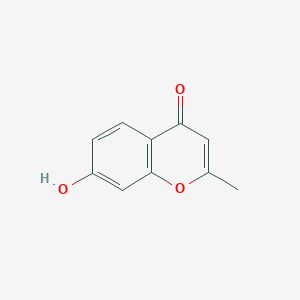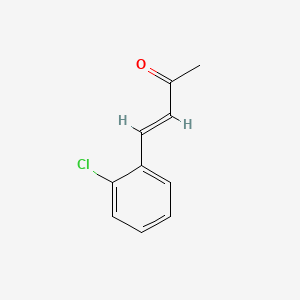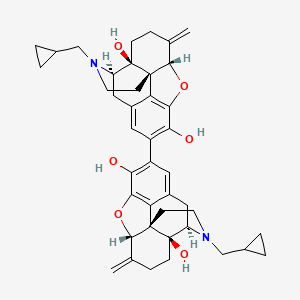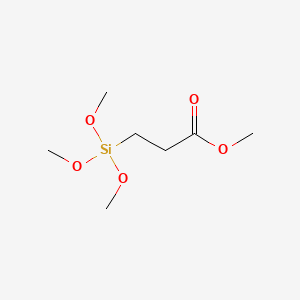
2-(Carbomethoxy)ethyltrimethoxysilane
Vue d'ensemble
Description
2-(Carbomethoxy)ethyltrimethoxysilane, also known as Methyl (3-trimethoxysilylpropionate), is a chemical compound with the molecular formula C7H16O5Si . It has a molecular weight of 208.29 g/mol . This compound is typically used in research and development .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The exact molecular structure would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
2-(Carbomethoxy)ethyltrimethoxysilane has a molecular weight of 208.29 g/mol . It has a boiling point of 75°C at 1.5 mmHg, a density of 1.069 g/mL, and a refractive index of 1.410 at 20°C . The compound is a liquid in its physical state .Applications De Recherche Scientifique
1. Protective Group in Carbohydrate Chemistry
2-(Carbomethoxy)ethyltrimethoxysilane has been utilized as a novel protecting group to mask hydroxyl groups in carbohydrate chemistry. The compound allows for easy introduction and removal of the protective group, even in the presence of other protecting groups commonly used in this field. This compound demonstrates stability under glycosylation conditions and is useful for synthesizing complex carbohydrates (Bufali, Hölemann, & Seeberger, 2005).
2. Application in Lithium-Ion Batteries
In the realm of lithium-ion batteries, 2-(Carbomethoxy)ethyltrimethoxysilane and similar silane compounds have been explored as novel non-aqueous electrolyte solvents. These silane molecules exhibit the ability to dissolve various lithium salts and contribute to the formation of a good passivation film on graphite anodes. They offer high lithium-ion conductivities and show promise for enhancing the performance and life of lithium-ion batteries (Amine et al., 2006).
3. Synthesis of Cycloadducts
2-(Carbomethoxy)ethyltrimethoxysilane has been used in the synthesis of methylenecyclopentane cycloadducts. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The compound has shown effectiveness in reactions with various enones, demonstrating its versatility in organic synthesis (Cleary & Paquette, 1987).
4. Hydrosilylation Reactions
The compound plays a role in the hydrosilylation reaction process, particularly in the efficient one-step synthesis of ethyltrimethoxysilane. It shows excellent yields and offers easy handling under solvent-free and mild conditions. This application is significant in the synthesis of various silicon-based compounds (Liu et al., 2020).
5. Aerospace Applications
In aerospace, 2-(Carbomethoxy)ethyltrimethoxysilane has been studied for synthesizing silica-based materials using sol-gel technology. Its properties have been evaluated for suitability in aerospace applications, demonstrating its potential in this advanced field (Ochoa et al., 2011).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), may cause respiratory irritation (Category 3), and may damage fertility or the unborn child (Category 1B) . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
methyl 3-trimethoxysilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLTZAGUXSAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436653 | |
| Record name | AG-H-04390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbomethoxy)ethyltrimethoxysilane | |
CAS RN |
76301-00-3 | |
| Record name | AG-H-04390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbmethoxyethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

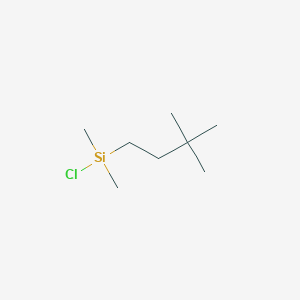
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)



